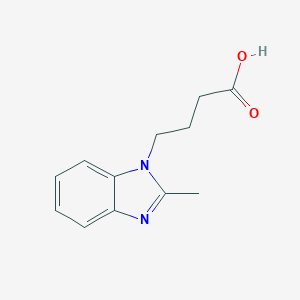

4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(2-methylbenzimidazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBRKNDBYUBKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402622 | |

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115444-73-0 | |

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid (CAS No. 115444-73-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectral characterization, and explore its potential therapeutic applications, with a focus on its putative anti-inflammatory properties.

Part 1: Chemical Identity and Properties

This compound is a derivative of benzimidazole, a bicyclic aromatic heterocycle. The presence of both a carboxylic acid group and the benzimidazole moiety imparts a unique combination of physicochemical properties that are often sought after in drug design.

| Property | Value | Source |

| CAS Number | 115444-73-0 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Methyl-1H-benzimidazole-1-butanoic acid | N/A |

Part 2: Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the formation of the core benzimidazole structure, followed by alkylation and subsequent hydrolysis.

Overall Synthesis Workflow

Sources

Physicochemical properties of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the essential physicochemical properties of this compound. In drug discovery and development, a thorough understanding of a molecule's intrinsic properties is paramount as it directly influences its pharmacokinetic and pharmacodynamic behavior.[1] Properties such as aqueous solubility, ionization constant (pKa), and lipophilicity (LogP/LogD) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for efficacy and toxicity.[2][3] This document serves as a resource for researchers, medicinal chemists, and formulation scientists, offering both a summary of known properties and detailed, field-proven protocols for their experimental determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing a compound from discovery to clinical application.

Introduction: The Imperative of Physicochemical Profiling

The journey of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges, with a significant rate of attrition due to poor pharmacokinetic properties.[4] The foundational physicochemical characteristics of a molecule govern its ability to navigate the complex biological milieu to reach its target site in sufficient concentration to elicit a therapeutic effect.[5]

-

Solubility: Dictates the maximum concentration achievable in solution, directly impacting dissolution rate and bioavailability, particularly for orally administered drugs.[3]

-

Lipophilicity: Influences a molecule's ability to cross lipid membranes, its binding to plasma proteins, its volume of distribution, and its potential for off-target effects.[2]

-

Ionization (pKa): Determines the charge state of a molecule at different physiological pH values, which in turn profoundly affects both solubility and permeability.

Therefore, early and accurate physicochemical profiling is not merely a data-gathering exercise; it is a critical, decision-driving component of modern drug discovery that enables the optimization of lead compounds and mitigates late-stage failures.[4]

Core Physicochemical Profile of this compound

This section summarizes the key identifiers and physicochemical properties of the target compound.

Chemical Identity and Structure

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 115444-73-0 | [6] |

| Molecular Formula | C12H14N2O2 | [6] |

| Molecular Weight | 218.25 g/mol | [6] |

| Canonical SMILES | CC1=NC2=CC=CC=C2N1CCCC(=O)O |

Figure 1: Chemical Structure of this compound

Predicted and Experimental Physicochemical Data

The following table presents a combination of predicted and available experimental data. It is crucial for any drug development program to confirm predicted values with rigorous experimental determination.

| Parameter | Value | Type | Notes |

| Melting Point | Not available | Experimental | Must be determined experimentally (see Section 3.3). |

| Aqueous Solubility | Not available | Experimental | Must be determined experimentally (see Section 3.1). |

| pKa (acidic) | ~4.5 - 5.0 | Predicted | The carboxylic acid moiety is predicted to have a pKa in this range. |

| pKa (basic) | ~5.5 - 6.0 | Predicted | The benzimidazole ring system imparts basic character. |

| LogP | Not available | Predicted/Experimental | Must be determined experimentally (see Section 3.2). |

Standardized Protocols for Experimental Determination

The following sections detail robust, step-by-step protocols for determining the critical physicochemical properties of this compound.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The equilibrium or thermodynamic solubility is a fundamental parameter that represents the true solubility of a compound at equilibrium. The shake-flask method, though time-consuming, remains the "gold standard" for its accuracy.[7] This protocol ensures that equilibrium is reached and provides a self-validating check by approaching equilibrium from both supersaturated and undersaturated states.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound (~5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is critical to ensure equilibrium with the solid state.

-

Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (typically 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let undissolved solids settle. Centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant. Causality Check: It is critical to avoid disturbing the solid pellet; any particulate matter will artificially inflate the measured solubility.

-

Dilution and Quantification: Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile, or a mobile phase mimic) to a concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility in µg/mL or µM by back-calculating from the measured concentration, accounting for the dilution factor.

Caption: Workflow for Potentiometric pKa Determination.

Protocol for Lipophilicity Determination (Shake-Flask LogD at pH 7.4)

Rationale: Lipophilicity is a key driver of membrane permeability. The partition coefficient (LogP) measures the distribution of the neutral form of a compound between an immiscible organic phase (n-octanol) and water. The distribution coefficient (LogD) measures this distribution at a specific pH, accounting for both neutral and ionized species, making it more physiologically relevant. [8]The shake-flask method is the reference technique for this measurement. [7] Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for several hours. Allow the phases to separate completely overnight. This step is crucial to ensure that each phase is saturated with the other, preventing volume changes during the experiment. [9]2. Compound Stock Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO (e.g., 10 mM). [10]3. Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Spike a small volume of the compound stock solution into the vial (e.g., 10 µL of 10 mM stock). Trustworthiness Check: The final concentration of the organic co-solvent (DMSO) should be kept low (<1%) to avoid affecting the partitioning behavior.

-

Equilibration: Seal the vial and shake vigorously for 1-3 hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Sampling and Analysis: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a validated HPLC-UV method.

-

Calculation: Calculate the LogD value using the following equation: LogD_7.4 = log10 (C_oct / C_aq)

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. fiveable.me [fiveable.me]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. LogP / LogD shake-flask method [protocols.io]

A Comprehensive Guide to the Structural Elucidation of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid (CAS No. 115444-73-0). Benzimidazole scaffolds are privileged structures in medicinal chemistry, making the unambiguous characterization of their derivatives a critical step in drug discovery and development.[1][2] This document moves beyond a simple recitation of data, offering a detailed rationale for the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We present field-proven protocols, interpret spectral data, and demonstrate how a synergistic analytical workflow provides a self-validating system for confirming the molecule's constitution, connectivity, and isomeric integrity.

Introduction and Foundational Analysis

The target molecule, this compound, combines a heterocyclic benzimidazole core with an aliphatic carboxylic acid side chain. The benzimidazole unit is composed of fused benzene and imidazole rings.[1][2] Before commencing spectroscopic analysis, a foundational assessment based on the molecular formula is essential.

Degree of Unsaturation (DoU): A calculation of the DoU provides the first insight into the structural complexity, indicating the total number of rings and π-bonds.

DoU = C - (H/2) + (N/2) + 1 DoU = 12 - (14/2) + (2/2) + 1 = 12 - 7 + 1 + 1 = 7

The DoU of 7 is consistent with the proposed structure:

-

Benzene ring: 4 degrees (1 ring + 3 π-bonds)

-

Imidazole ring: 2 degrees (1 ring + 1 C=N π-bond)

-

Carboxylic acid carbonyl group (C=O): 1 degree This initial check aligns perfectly with the expected architecture.

The Elucidation Workflow: A Strategic Overview

A robust structural elucidation relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create an unassailable structural proof.

Mass Spectrometry: Confirming the Elemental Composition

3.1. Rationale High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular formula. Unlike nominal mass measurements, HRMS provides the exact mass of an ion to several decimal places, allowing for the unambiguous determination of the elemental composition from a single measurement.

3.2. Experimental Protocol: HRMS (ESI)

-

Sample Preparation: Prepare a dilute solution (10-50 µM) of the analyte in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Acquisition (Positive Ion Mode): Infuse the sample solution and acquire the full scan mass spectrum. The protonated molecule, [M+H]⁺, is the primary ion of interest.

-

Acquisition (Negative Ion Mode): Acquire a separate spectrum to observe the deprotonated molecule, [M-H]⁻, which is expected for a carboxylic acid.

-

Data Analysis: Compare the experimentally measured m/z values of the parent ions with the theoretically calculated values for the proposed formula.

3.3. Expected Data and Interpretation The power of HRMS lies in its precision, which eliminates alternative elemental compositions within a given mass tolerance.

| Ion | Theoretical m/z (Calculated) | Expected m/z (Found) |

| [C₁₂H₁₄N₂O₂ + H]⁺ | 219.1134 | 219.1131 ± 5 ppm |

| [C₁₂H₁₄N₂O₂ - H]⁻ | 217.0977 | 217.0980 ± 5 ppm |

Fragmentation Analysis: Tandem MS (MS/MS) can further validate the structure by revealing characteristic fragments. Key expected fragmentations for this compound include:

-

Loss of the side chain: A prominent fragment corresponding to the 2-methylbenzimidazole cation (m/z ~131-132).

-

McLafferty Rearrangement: Carboxylic acids can undergo a characteristic rearrangement, though other fragmentations may dominate.[4] A peak at m/z 60 is a hallmark of some carboxylic acids.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1. Rationale IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of molecules. It is exceptionally useful for identifying the presence of key functional groups, providing direct evidence for the carboxylic acid and the aromatic benzimidazole system.

4.2. Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, lower the anvil to ensure good contact with the sample and collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

4.3. Expected Data and Interpretation The IR spectrum provides a distinct "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |

| ~2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid H-bonded dimer |

| ~2850 - 3100 | C-H stretch | Aliphatic (CH₂) & Aromatic (C-H) |

| ~1710 | C=O stretch (strong) | Carboxylic Acid Carbonyl |

| ~1590 - 1620 | C=N / C=C stretch | Benzimidazole ring system |

| ~1450 - 1470 | C=C stretch | Aromatic ring |

| ~1250 - 1350 | C-N stretch | Imidazole ring |

| ~740 - 770 | C-H out-of-plane bend (strong) | Ortho-disubstituted benzene ring |

The extremely broad O-H absorption and the strong carbonyl peak around 1710 cm⁻¹ are definitive indicators of the carboxylic acid moiety.[5] The bands in the 1450-1620 cm⁻¹ region confirm the presence of the aromatic and heteroaromatic rings.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

5.1. Rationale NMR spectroscopy is the cornerstone of structure elucidation, providing a complete map of the carbon-hydrogen framework. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, it is possible to unambiguously determine the precise connectivity of every atom in the molecule.

5.2. Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as its polarity ensures solubility and its residual solvent peak does not obscure key signals. Crucially, it allows for the observation of the exchangeable carboxylic acid proton.[8]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D Spectra Acquisition: Acquire a standard suite of 2D experiments:

-

¹H-¹H COSY (COrrelation SpectroscopY)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

5.3. ¹H NMR: Proton Environment and Neighbors The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), their integration (number of protons), and their neighboring protons (multiplicity).

| Label | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| H-a | ~12.2 (very broad) | s (broad) | 1H | Carboxylic Acid (-COOH ) |

| H-b/c | ~7.50 - 7.65 | m | 2H | Aromatic (Benzene ring) |

| H-d/e | ~7.15 - 7.30 | m | 2H | Aromatic (Benzene ring) |

| H-f | ~4.35 | t, J ≈ 7.2 Hz | 2H | N-CH₂ -CH₂-CH₂-COOH |

| H-g | ~2.55 | s | 3H | Benzimidazole -CH₃ |

| H-h | ~2.30 | t, J ≈ 7.4 Hz | 2H | N-CH₂-CH₂-CH₂ -COOH |

| H-i | ~2.05 | quintet | 2H | N-CH₂-CH₂ -CH₂-COOH |

Note: The aromatic region (H-b,c,d,e) is predicted as two multiplets, typical for a symmetrically substituted benzene ring.

5.4. ¹³C{¹H} NMR: The Carbon Skeleton The ¹³C NMR spectrum shows all 12 unique carbon atoms in the molecule, providing a direct count and indicating their chemical environment.

| Label | Chemical Shift (δ) ppm (Predicted) | DEPT-135 | Assignment |

| C-1 | ~174.0 | - | Carboxylic Acid (C =O) |

| C-2 | ~154.5 | - | Benzimidazole (C =N) |

| C-3/4 | ~143.0 / ~135.0 | - | Benzimidazole (bridgehead C ) |

| C-5/8 | ~122.0 | CH | Aromatic (C H) |

| C-6/7 | ~115.0 | CH | Aromatic (C H) |

| C-9 | ~42.5 | CH₂ | N-C H₂-CH₂-CH₂-COOH |

| C-10 | ~28.0 | CH₂ | N-CH₂-C H₂-CH₂-COOH |

| C-11 | ~25.0 | CH₂ | N-CH₂-CH₂-C H₂-COOH |

| C-12 | ~14.0 | CH₃ | Benzimidazole -C H₃ |

Note: Assignments for aromatic carbons are approximate and require 2D NMR for confirmation.[9][10]

5.5. 2D NMR: Assembling the Pieces

¹H-¹H COSY: Mapping Proton-Proton Couplings The COSY spectrum is essential for identifying spin systems. It will show a clear correlation pathway through the butanoic acid side chain, confirming the -CH₂-CH₂-CH₂- connectivity.

Key HMBC Interpretations:

-

Methyl Group Placement: A strong correlation from the methyl protons (H-g ) to the quaternary carbon at ~154.5 ppm (C-2 ) confirms the methyl group is attached to the C=N carbon of the imidazole ring.

-

Side Chain Attachment Point: Crucially, a correlation from the N-CH₂ protons (H-f ) to the same C=N carbon (C-2 ) and to the bridgehead carbons (C-3/4 ) unambiguously proves that the butanoic acid chain is attached to one of the nitrogen atoms of the imidazole ring.

-

Carboxylic Acid Linkage: A correlation from the methylene protons adjacent to the carbonyl (H-h ) to the carboxyl carbon (C-1 ) confirms the end of the aliphatic chain.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved through a logical and synergistic application of modern spectroscopic techniques.

-

HRMS provides the exact elemental composition, C₁₂H₁₄N₂O₂.

-

FT-IR confirms the presence of the essential carboxylic acid and benzimidazole functional groups.

-

¹H and ¹³C NMR provide a complete census of all proton and carbon environments.

-

COSY, HSQC, and HMBC work in concert to build the molecular framework piece by piece, confirming the aliphatic chain connectivity and, most importantly, establishing the unambiguous linkage between the butanoic acid chain, the nitrogen of the imidazole, and the methyl group at the C2 position.

The convergence of this data provides a self-validating and definitive proof of the structure, leaving no ambiguity. This methodical approach ensures the highest level of scientific integrity and is a foundational workflow in chemical and pharmaceutical research.

References

-

Ulusoy, N., Gürsoy, A., & Ötük, G. (2011). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Molecules, 16(5), 3955-3967. (Available at: [Link])

-

Al-Ostath, R. A., et al. (2018). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 7(10), 108-117. (Available at: [Link])

-

Patel, V. K., & Rajani, D. P. (2017). SYNTHESIS AND STRUCTURAL ELUCIDATION OF 1, 4 DIHYDROPYRIMIDO [1, 2-A] BENZIMIDAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1629-1636. (Available at: [Link])

-

Khan, I., et al. (2023). Structure activity relationship of benzimidazole derivatives. ResearchGate. (Available at: [Link])

-

Flores-Alamo, M., et al. (2016). FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). ResearchGate. (Available at: [Link])

-

El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 321-324. (Available at: [Link])

-

NIST. (n.d.). Butanoic acid Mass Spectrum. NIST Chemistry WebBook. (Available at: [Link])

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. (Available at: [Link])

-

Biological Magnetic Resonance Bank. (n.d.). Butyric Acid at BMRB. (Available at: [Link])

Sources

- 1. ijmrhs.com [ijmrhs.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. arabjchem.org [arabjchem.org]

- 10. researchgate.net [researchgate.net]

Unveiling the Bio-pharmacological Potential of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic Acid: A Technical Guide for Preclinical Research

Foreword: The Benzimidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The benzimidazole nucleus is a cornerstone in contemporary drug discovery, consistently yielding compounds with a broad spectrum of pharmacological activities.[1] Its structural resemblance to naturally occurring purines allows for interaction with a multitude of biological targets, leading to diverse therapeutic applications. This guide focuses on a specific, yet under-explored derivative, 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid, and aims to provide a comprehensive technical framework for researchers and drug development professionals to systematically investigate its biological potential. While direct studies on this molecule are nascent, this document will leverage data from structurally related benzimidazoles to propose a rational, evidence-based approach to its preclinical evaluation.

Compound Profile: this compound

| Parameter | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C12H14N2O2 | - |

| Molecular Weight | 218.25 g/mol | - |

| CAS Number | 115444-73-0 | - |

Postulated Biological Activities and Mechanistic Rationale

Based on extensive literature analysis of the benzimidazole scaffold, we postulate that this compound is a prime candidate for investigation in the following therapeutic areas:

-

Oncology: The benzimidazole core is a frequent feature in molecules exhibiting potent anticancer activity.[1][2][3][4] The proposed mechanisms often involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[5][6]

-

Antimicrobial Therapeutics: Various benzimidazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][8][9]

-

Kinase Inhibition: The structural characteristics of benzimidazoles make them suitable for targeting the ATP-binding sites of various kinases, which are crucial regulators of cellular signaling pathways.[10]

This guide will provide detailed protocols to explore these potential activities.

Experimental Workflows for Biological Characterization

The following sections outline detailed, step-by-step protocols for the comprehensive biological evaluation of this compound.

Anticancer Activity Assessment

The initial screening for anticancer potential will involve evaluating the compound's cytotoxicity against a panel of human cancer cell lines.

Caption: Workflow for evaluating the anticancer properties of the target compound.

-

Cell Seeding: Seed human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. Numerous benzimidazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.[1]

-

Cell Treatment: Treat cells with the compound at its determined IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells. Benzimidazole derivatives are known to induce apoptosis in cancer cells.[5][6]

Antimicrobial Activity Assessment

The evaluation of antimicrobial properties will be conducted using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for assessing the antimicrobial activity of the target compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Profiling

Given the prevalence of kinase inhibition among benzimidazole derivatives, a preliminary screening against a relevant kinase is warranted. Pin1, a peptidyl-prolyl cis-trans isomerase, is a validated cancer target and has been shown to be inhibited by benzimidazole-containing compounds.[10]

Caption: Workflow for evaluating the kinase inhibitory potential of the target compound.

-

Reaction Mixture: Prepare a reaction mixture containing Pin1 enzyme, a fluorogenic substrate, and assay buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for a specified time.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

IC50 Determination: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the Pin1 activity.

Data Interpretation and Future Directions

The experimental data generated from these protocols will provide a foundational understanding of the biological activity of this compound.

-

Anticancer Data: Potent cytotoxicity (low micromolar IC50) against cancer cell lines, coupled with the induction of apoptosis, would strongly suggest its potential as an anticancer agent. Further studies could then focus on elucidating the specific molecular targets and pathways involved.

-

Antimicrobial Data: Low MIC values against pathogenic microorganisms would indicate a potential for development as an anti-infective agent. Subsequent studies should investigate the spectrum of activity and the mechanism of action.

-

Kinase Inhibition Data: Significant inhibition of a key kinase like Pin1 would open avenues for its investigation as a targeted therapy, particularly in oncology.

Conclusion

While this compound remains a relatively unexplored molecule, its core benzimidazole structure provides a strong rationale for its investigation as a potential therapeutic agent. The experimental framework detailed in this guide offers a systematic and robust approach to characterizing its biological activities. The insights gained from these studies will be crucial in determining the future trajectory of this promising compound in the drug discovery and development pipeline.

References

-

GSR. (n.d.). 4-(1-METHYL-5-(2-OXOETHYLAMINO)BENZIMIDAZOL-2-YL)BUTANOIC ACID. Retrieved from [Link]

- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Al-Ghorbani, M., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 37(3), 102577.

- Stoyanova, T., et al. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences, 25(10), 5489.

- Morcoss, M. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 478.

- Karpińska, M. M., et al. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639-1647.

- Abdel-Sattar, E. A., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).

- Li, D., et al. (2019). Design, synthesis and biological evaluation of benzimidazole derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1775-1780.

- Farooq, R. K., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(3), 489-505.

- Kumar, R., et al. (2014). Anticancer activity of new compounds using benzimidazole as a scaffold. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1369.

- Zhang, L., et al. (2012). Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin. European Journal of Medicinal Chemistry, 55, 353-361.

- Nannapaneni, D., et al. (2010). Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. Journal of Young Pharmacists, 2(3), 273-279.

- Li, Y., et al. (2014). Biological Evaluation of a Cytotoxic 2-substituted Benzimidazole copper(II) Complex: DNA Damage, Antiproliferation and Apoptotic Induction Activity in Human Cervical Cancer Cells. Biometals, 27(1), 155-172.

- Borgna, P., et al. (1989). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Il Farmaco, 44(12), 1173-1180.

- Kaymakçioğlu, B. K., et al. (2005). Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]- 1,2-ethanediols, 1,4-bis-[2-(5-R)-1H-benzimidazolyl]- 1,2,3,4-butanetetraols and their FeIII, CuII, and AgI complexes. Folia Microbiologica, 50(6), 467-472.

- Szymański, J., et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 25(3), 1801.

- Gómez-García, M., et al. (2019). Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria. Porcine Health Management, 5, 23.

- Płazińska, A., et al. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12852.

-

SM Biochemicals LLC. (n.d.). Q-VD-OPH -Z-VAD-FMK-Caspase Inhibitors-Substrates-Pharmaceutical peptides. Retrieved from [Link]

Sources

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological evaluation of a cytotoxic 2-substituted benzimidazole copper(II) complex: DNA damage, antiproliferation and apoptotic induction activity in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]- 1,2-ethanediols, 1,4-bis-[2-(5-R)-1H-benzimidazolyl]- 1,2,3,4-butanetetraols and their FeIII, CuII, and AgI complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of benzimidazole derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Investigational Kinase Inhibitor: 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic activities.[1][2][3][4] This guide focuses on the investigational molecule, 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid, a compound of interest for its potential as a targeted therapeutic agent. In the absence of definitive mechanistic data for this specific molecule, this whitepaper proposes a plausible and testable mechanism of action based on extensive analysis of structurally related benzimidazole derivatives. We hypothesize that this compound functions as a selective inhibitor of the Casein Kinase 1 (CK1) isoforms delta (δ) and epsilon (ε), key regulators of oncogenic signaling pathways, including Wnt signaling. This document provides a comprehensive overview of the hypothesized mechanism, detailed protocols for its experimental validation, and a framework for interpreting the potential data. It is intended to serve as a technical resource for researchers in oncology, pharmacology, and drug development.

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic compound, is structurally analogous to naturally occurring purine nucleotides, allowing its derivatives to readily interact with a wide range of biological macromolecules.[2] This versatile scaffold has been successfully incorporated into numerous FDA-approved drugs and is a subject of intense research due to its broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4][5]

In the realm of oncology, benzimidazole derivatives have been shown to exert their effects through various mechanisms, such as inhibition of protein kinases, disruption of microtubule dynamics, and interaction with DNA.[1] The compound this compound features the classic 2-methylbenzimidazole core, which has been associated with cytotoxic and antioxidant activities[6], coupled with a butanoic acid side chain. This side chain may enhance solubility and influence pharmacokinetic properties, potentially enabling specific interactions within the ATP-binding pocket of protein kinases.

Given the established precedent of benzimidazole derivatives as kinase inhibitors[1][7][8], we propose a primary mechanism of action for this compound centered on the inhibition of the Casein Kinase 1 (CK1) family.

Hypothesized Mechanism of Action: Inhibition of CK1δ/ε and Downregulation of Wnt Signaling

The CK1 family of serine/threonine kinases, particularly isoforms CK1δ and CK1ε, are increasingly recognized as attractive targets in cancer therapy.[7] These kinases are integral components of numerous cellular processes, including the canonical Wnt signaling pathway, which is aberrantly activated in many cancers, driving cell proliferation and survival.[7]

We hypothesize that this compound selectively binds to the ATP-binding site of CK1δ and CK1ε, preventing the phosphorylation of their downstream substrates. In the context of Wnt signaling, CK1 is a key component of the β-catenin destruction complex. Inhibition of CK1δ/ε by our compound would lead to the stabilization of this complex, promoting the degradation of β-catenin. The resulting decrease in nuclear β-catenin would, in turn, reduce the transcription of Wnt target genes, such as c-Myc and Cyclin D1, ultimately leading to decreased cancer cell proliferation and induction of apoptosis.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Hypothesized effect on the Wnt signaling pathway.

Experimental Validation of the Mechanism of Action

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, providing a clear and logical path from broad cellular effects to specific molecular interactions.

Workflow for Mechanistic Validation

The overall workflow is designed to first confirm the biological activity of the compound and then systematically dissect its molecular mechanism.

Caption: Experimental workflow for mechanism of action validation.

Protocol 1: Cell Proliferation and Viability Assays

Objective: To determine the antiproliferative activity of this compound against a panel of human cancer cell lines, including those with known Wnt pathway dysregulation (e.g., colorectal cancer lines like HCT116, SW480).

Methodology:

-

Cell Culture: Culture selected cancer cell lines in their recommended media and conditions.

-

Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of the compound (e.g., from 0.01 µM to 100 µM). Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known CK1 inhibitor).

-

Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay to measure cell viability according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Expected Outcome: The compound will exhibit potent antiproliferative activity, particularly in cell lines dependent on the Wnt signaling pathway.

| Cell Line | Wnt Pathway Status | Hypothetical IC50 (µM) |

| HCT116 (Colon) | Activated (β-catenin mutant) | 1.5 |

| SW480 (Colon) | Activated (APC mutant) | 2.3 |

| A549 (Lung) | Normal | 15.8 |

| MCF7 (Breast) | Normal | 12.5 |

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the compound against a broad panel of human kinases, and to specifically determine the IC50 values for CK1δ and CK1ε.

Methodology:

-

Kinase Panel Screening: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) at a fixed concentration (e.g., 10 µM) to identify primary targets.

-

IC50 Determination for CK1δ/ε:

-

Use a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).

-

Prepare reaction mixtures containing recombinant human CK1δ or CK1ε, a suitable substrate (e.g., casein), and ATP.

-

Add the compound at various concentrations (e.g., 10-point serial dilution).

-

Incubate the reaction at 30°C for 1 hour.

-

Add ADP-Glo™ reagent to stop the reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.

-

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC50 values by fitting the data to a dose-response curve.

Expected Outcome: The compound will show high selectivity for CK1δ and CK1ε with low nanomolar IC50 values.

| Kinase | Hypothetical IC50 (nM) |

| CK1δ | 25 |

| CK1ε | 40 |

| CDK2 | >10,000 |

| EGFR | >10,000 |

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound directly binds to and stabilizes CK1δ/ε in a cellular context.[9]

Methodology:

-

Cell Treatment: Treat intact HCT116 cells with the compound (e.g., at 10x IC50) or vehicle for 1-2 hours.

-

Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Western Blot Analysis: Analyze the soluble fractions by Western blotting using antibodies specific for CK1δ, CK1ε, and a control protein (e.g., GAPDH).

-

Data Analysis: Quantify the band intensities. Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target stabilization.

Expected Outcome: The compound will induce a thermal shift for CK1δ and CK1ε, confirming direct target engagement in cells.

Protocol 4: Western Blot Analysis of Wnt Pathway Modulation

Objective: To verify that compound treatment leads to the inhibition of the Wnt signaling pathway downstream of CK1.

Methodology:

-

Cell Treatment: Treat HCT116 cells with the compound at 1x, 3x, and 10x its IC50 for 24 hours.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against:

-

Phospho-β-catenin (Ser33/37/Thr41)

-

Total β-catenin

-

c-Myc

-

Cyclin D1

-

GAPDH (as a loading control)

-

-

Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities relative to the loading control.

Expected Outcome: Compound treatment will lead to a dose-dependent increase in phosphorylated β-catenin and a decrease in total β-catenin, c-Myc, and Cyclin D1 levels.

Data Interpretation and Future Directions

Successful execution of these experiments would provide strong evidence for the hypothesized mechanism of action. Specifically, a positive result in all assays would indicate that this compound is a potent and selective CK1δ/ε inhibitor that engages its target in cells, leading to the downregulation of the oncogenic Wnt signaling pathway and subsequent cancer cell death.

Future work would involve preclinical development activities, including pharmacokinetic and pharmacodynamic studies, in vivo efficacy testing in xenograft models, and toxicology assessments to evaluate its potential as a clinical drug candidate.

References

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]

-

Benzimidazole Derivatives as Potential Chemotherapeutic Agents. Bentham Science. [Link]

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PubMed Central. [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. MDPI. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. banglajol.info [banglajol.info]

- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

Introduction

This compound (C₁₂H₁₄N₂O₂) is a heterocyclic compound featuring a benzimidazole core linked to a butanoic acid chain.[1] The benzimidazole moiety is a prominent scaffold in medicinal chemistry, forming the structural basis for numerous pharmaceuticals.[2] Consequently, the precise structural confirmation and purity assessment of its derivatives are of paramount importance in research and drug development. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The content herein is synthesized from established principles of spectroscopy and comparative data from related benzimidazole and carboxylic acid structures to offer a predictive but robust characterization framework.[3][4][5]

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the predicted spectral features. The protocols and interpretations are presented to be self-validating, ensuring a high degree of scientific integrity.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The following diagram illustrates the chemical structure of this compound with a numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol (¹H and ¹³C NMR)

A robust protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Caption: Standard workflow for NMR data acquisition.

Causality Behind Experimental Choices:

-

Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its ability to dissolve a wide range of organic compounds, including those with carboxylic acid groups. Crucially, the acidic proton of the butanoic acid moiety (and any residual N-H tautomer) is observable in DMSO-d₆, whereas it would rapidly exchange and be lost in solvents like D₂O or CD₃OD.[6]

-

Internal Standard (TMS): Tetramethylsilane provides a sharp singlet at 0.00 ppm, serving as a universal reference point for chemical shifts, ensuring data comparability across different experiments and instruments.[6]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted proton NMR spectrum is based on the analysis of substituent effects on the benzimidazole and alkyl chain chemical environments.

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration | Rationale |

| ~12.1 | -COOH | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding. Its downfield shift is characteristic.[5] |

| ~7.65 | H-4 or H-7 | Multiplet | 2H | Protons on the aromatic ring of the benzimidazole core. The exact shifts can vary, but they typically appear in this region.[7] |

| ~7.25 | H-5 or H-6 | Multiplet | 2H | Aromatic protons, generally more shielded than H-4 and H-7. |

| ~4.20 | -N-CH₂- (C1') | Triplet | 2H | Methylene group directly attached to the electronegative nitrogen atom of the benzimidazole ring, causing a significant downfield shift. |

| ~2.55 | -CH₃ (C2-Me) | Singlet | 3H | Methyl group at the C2 position of the benzimidazole ring. Appears as a sharp singlet.[7] |

| ~2.30 | -CH₂-COOH (C3') | Triplet | 2H | Methylene group adjacent to the carbonyl group of the carboxylic acid. |

| ~2.00 | -CH₂- (C2') | Quintet | 2H | Central methylene group of the butanoic acid chain, split by the two adjacent CH₂ groups. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The predicted carbon NMR spectrum provides complementary information, confirming the carbon skeleton.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~174.5 | C4' (-COOH) | The carbonyl carbon of the carboxylic acid is significantly deshielded.[5] |

| ~154.0 | C2 | The C2 carbon of the benzimidazole ring, situated between two nitrogen atoms, is highly deshielded.[4] |

| ~142.0, ~135.0 | C3a, C7a | Quaternary carbons at the fusion of the benzene and imidazole rings. |

| ~122.0, ~115.0 | C4, C5, C6, C7 | Aromatic carbons of the benzene ring. Typically appear in this range for benzimidazole derivatives.[4] |

| ~43.0 | C1' (-N-CH₂-) | Carbon directly attached to the nitrogen atom. |

| ~30.5 | C3' (-CH₂-COOH) | Carbon adjacent to the carbonyl group. |

| ~24.0 | C2' (-CH₂-) | Central aliphatic carbon of the butanoic chain. |

| ~14.0 | C2-CH₃ | Methyl carbon attached to the benzimidazole C2. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by features of the carboxylic acid and the benzimidazole ring.

Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR crystal (e.g., diamond or germanium).

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The anvil is pressed against the sample to ensure good contact. A background spectrum of the clean, empty crystal is recorded first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR absorbance or transmittance plot.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Comments |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | This very broad and strong absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5] |

| ~3050 | C-H stretch (aromatic) | Benzimidazole Ring | Stretching vibration of C-H bonds on the aromatic ring. |

| 2950-2850 | C-H stretch (aliphatic) | Alkyl Chain & Methyl | Stretching vibrations of the C-H bonds in the butanoic acid chain and the C2-methyl group. |

| ~1710 (strong) | C=O stretch | Carboxylic Acid | A very strong and sharp absorption characteristic of the carbonyl group in a saturated carboxylic acid.[5] |

| ~1620, ~1580 | C=N and C=C stretch | Benzimidazole Ring | These absorptions correspond to the stretching vibrations within the heterocyclic and aromatic rings.[3] |

| ~1460 | C-H bend | Alkyl Chain & Methyl | Bending (scissoring and deformation) vibrations of the aliphatic C-H bonds. |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid | These bands arise from the coupled stretching of the C-O single bond and bending of the O-H group. |

| ~750 | C-H out-of-plane bend | Aromatic Ring | This strong band is characteristic of ortho-disubstituted benzene rings (referring to the fusion points of the imidazole ring). |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, as it typically keeps the molecular ion intact.

-

Sample Preparation: The compound is dissolved at a low concentration (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Infusion: The solution is infused at a constant flow rate into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released into the gas phase.

-

Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

-

Molecular Formula: C₁₂H₁₄N₂O₂

-

Molecular Weight: 218.25 g/mol [1]

High-Resolution MS (HRMS): The calculated exact mass for [M+H]⁺ (C₁₂H₁₅N₂O₂⁺) would be 219.1128 , a key value for unambiguous formula confirmation.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. The primary cleavage points are expected to be the bonds within the butanoic acid chain and the linkage to the benzimidazole ring.

Caption: Plausible fragmentation of the protonated molecular ion.

Interpretation of Key Fragments:

-

m/z = 219.11 ([M+H]⁺): The protonated molecular ion, confirming the molecular weight.

-

m/z = 201.10: Loss of water (H₂O) from the carboxylic acid group.

-

m/z = 174.12: Loss of the entire carboxyl group as a radical, leaving the benzimidazole with a propyl chain.

-

m/z = 131.06: A very common and stable fragment for N-alkylated 2-methylbenzimidazoles, corresponding to the [2-methyl-1H-benzimidazole]⁺ fragment ion after cleavage of the alkyl chain. This is a highly diagnostic peak.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By correlating the predicted NMR, IR, and MS data, researchers can confidently verify the identity, purity, and structural integrity of this compound. The provided protocols and interpretations, grounded in established scientific principles, serve as a reliable reference for professionals in the chemical and pharmaceutical sciences.

References

- BenchChem. (n.d.). Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents.

- ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study.

- PMC. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations.

- ChemicalBook. (n.d.). This compound synthesis.

- ResearchGate. (n.d.). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.

- MDPI. (n.d.). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.

- gsrs. (n.d.). 4-(1-METHYL-5-(2-OXOETHYLAMINO)BENZIMIDAZOL-2-YL)BUTANOIC ACID.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039).

- PubMed Central. (n.d.). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity.

- PubChem. (n.d.). Dcp933U6YR | C14H17N3O3 | CID 155804659.

- MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation.

- ResearchGate. (2018). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.

- Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid.

- BMRB. (n.d.). bmse000402 Butyric Acid.

- PMC. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- GNPS Library. (2018). Spectrum CCMSLIB00004693384.

- Cayman Chemical. (n.d.). 4-fluoro MDMB-BUTINACA N-butanoic acid metabolite.

- NIST. (n.d.). Butanoic acid - the NIST WebBook.

- SpectraBase. (n.d.). Butanoic acid, 2-methyl-, 1-methylpropyl ester - Optional[Vapor Phase IR] - Spectrum.

- ChemicalBook. (n.d.). Butyric Acid(107-92-6) IR Spectrum.

- NIST. (n.d.). Butanoic acid, 2-methyl- - the NIST WebBook.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Benzimidazole Butanoic Acid Derivatives

Abstract

The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutically active agents. This technical guide chronicles the discovery and historical development of a specific, highly successful class: the benzimidazole butanoic acid derivatives. We will dissect the scientific journey from initial concepts to the synthesis of blockbuster drugs, focusing on the pioneering molecule Telmisartan. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, the evolution of synthetic protocols, and the intricate structure-activity relationships that define this important class of compounds.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system, an aromatic heterocyclic compound, has garnered immense interest from medicinal chemists. Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, including enzymes and receptors.[1] This inherent versatility has led to the development of benzimidazole-containing drugs with a vast spectrum of biological activities, including anthelmintic, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The journey into benzimidazole butanoic acid derivatives represents a targeted effort to refine this scaffold for a specific and critical therapeutic application: the management of hypertension.

The Genesis of a Blockbuster: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

The story of benzimidazole butanoic acid derivatives is intrinsically linked to the understanding of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[4]

The RAAS Pathway: A Prime Therapeutic Target

The RAAS cascade is initiated in response to decreased renal blood pressure.[4] The kidneys release the enzyme renin, which cleaves angiotensinogen to form the inactive decapeptide angiotensin I.[5][6] Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I into the potent octapeptide angiotensin II (AII).[5][7]

AII exerts its powerful effects by binding to specific receptors, primarily the Angiotensin II Type 1 (AT₁) receptor.[7] This binding triggers a cascade of physiological responses:

-

Vasoconstriction: Narrowing of blood vessels, which directly increases blood pressure.[4][7]

-

Aldosterone Release: Stimulation of the adrenal glands to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[4][7]

-

Sympathetic Nervous System Activation: Enhancing the "fight or flight" response, which contributes to increased heart rate and blood pressure.[4]

Dysregulation of the RAAS is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease.[4] This made the blockade of AII's effects a highly attractive strategy for drug developers.

From Peptides to Non-Peptide Mimetics: The Rise of the 'Sartans'

Early attempts to inhibit the RAAS focused on peptide-based antagonists of AII, like saralasin. However, these molecules suffered from poor oral bioavailability, limiting their therapeutic utility.[8] The breakthrough came with the rational design of non-peptide molecules that could mimic the key interactions of AII with the AT₁ receptor. This new class of drugs, known as Angiotensin II Receptor Blockers (ARBs) or "sartans," revolutionized hypertension treatment.[8][9]

The first commercially successful ARB was Losartan, introduced by Merck in the early 1990s.[10] This paved the way for extensive research into other non-peptide scaffolds that could serve as AT₁ receptor antagonists. It was in this competitive and innovative environment that the benzimidazole butanoic acid derivatives emerged, with Boehringer Ingelheim leading the discovery of a particularly potent and long-acting agent: Telmisartan.[11][12][13]

Telmisartan: A Case Study in Rational Drug Design and Development

Telmisartan, patented in 1991 and approved for medical use in 1999, stands as the archetypal benzimidazole butanoic acid derivative.[14] Its development showcases a masterful application of medicinal chemistry principles to create a highly effective and safe therapeutic agent.

Mechanism of Action: High-Affinity and Selective AT₁ Blockade

Telmisartan functions as a selective and insurmountable antagonist of the AT₁ receptor.[7] It exhibits a binding affinity for the AT₁ receptor that is approximately 3,000 times greater than its affinity for the AT₂ receptor, ensuring a highly targeted effect.[14] By competitively blocking the binding of angiotensin II, telmisartan effectively prevents vasoconstriction and aldosterone release, leading to a reduction in blood pressure.[15][16]

A unique characteristic of telmisartan is its dual mode of action. In addition to its primary role as an ARB, it also acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[7][14] PPAR-γ is a key regulator of insulin and glucose metabolism. This partial agonism is believed to contribute to additional cardiovascular and renal protective benefits, such as increased insulin sensitivity and improved endothelial function.[7][14]

Below is a diagram illustrating the inhibition of the RAAS pathway by Telmisartan.

graph "RAAS_Pathway_Inhibition" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Angiotensinogen [label="Angiotensinogen (from Liver)", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiotensin_I [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiotensin_II [label="Angiotensin II", fillcolor="#F1F3F4", fontcolor="#202124"]; AT1_Receptor [label="AT₁ Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasoconstriction [label="Vasoconstriction\n(Increased Blood Pressure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldosterone [label="Aldosterone Secretion\n(Na⁺ & H₂O Retention)", fillcolor="#F1F3F4", fontcolor="#202124"]; Renin [label="Renin (from Kidney)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ACE [label="ACE (from Lungs)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Telmisartan [label="Telmisartan\n(Benzimidazole Butanoic Acid Derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; Block [label="X", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14, fixedsize=true, width=0.3, height=0.3];

// Edges Renin -> Angiotensinogen [style=invis]; Angiotensinogen -> Angiotensin_I [label=" Renin"]; Angiotensin_I -> Angiotensin_II [label=" ACE"]; Angiotensin_II -> AT1_Receptor; AT1_Receptor -> Vasoconstriction; AT1_Receptor -> Aldosterone; Telmisartan -> Block [arrowhead=none]; Block -> AT1_Receptor [label=" Antagonism"];

// Invisible edges for alignment {rank=same; Renin; Angiotensinogen} {rank=same; ACE; Angiotensin_I} }

Caption: Inhibition of the RAAS pathway by Telmisartan.Structure-Activity Relationships (SAR)

The success of Telmisartan is not accidental; it is the result of meticulous optimization of its chemical structure. The key structural features and their contributions to its activity are summarized below:

| Structural Component | Role in Activity |

| Biphenyl Moiety | Essential for anchoring the molecule to the AT₁ receptor. Mimics the C-terminal phenylalanine of Angiotensin II. |

| Ortho-Carboxylic Acid | The butanoic acid group provides a critical acidic function that interacts with a basic residue (likely an arginine) in the receptor binding pocket, significantly enhancing affinity.[17] |

| Benzimidazole Core | A rigid scaffold that correctly orients the other functional groups for optimal receptor binding. Substitutions on this core can modulate potency and pharmacokinetic properties.[18] |

| n-Propyl Group at C4 | Contributes to the hydrophobic interactions within the receptor pocket, enhancing binding affinity. |

| Methyl Group at C2 | Fine-tunes the electronic and steric properties of the benzimidazole ring. |

The following diagram illustrates the key pharmacophoric features of the benzimidazole butanoic acid scaffold.

Caption: Key pharmacophoric features of Telmisartan.

Synthesis and Manufacturing: From Laboratory to Industrial Scale

The initial total synthesis of Telmisartan was reported by Ries et al.[19][20] This route, while foundational, involved multiple steps and had a modest overall yield.[19] Over the years, significant research has been dedicated to developing more efficient, convergent, and industrially scalable synthetic pathways.

The Foundational Ries Synthesis

The original synthesis involved a multi-step linear sequence:

-

Acylation: Acylation of 4-amino-3-methylbenzoic acid methyl ester with butyryl chloride.[10][19]

-

Reduction: Reduction of the nitro group to an amine.[10][19]

-

Cyclization: Formation of the first benzimidazole ring.[10][19]

-

Condensation: Saponification followed by condensation with N-methyl-1,2-phenylenediamine to form the bis-benzimidazole core.[10][19]

-

Alkylation: The final and crucial step of alkylating the bis-benzimidazole with a pre-formed biphenylmethyl bromide derivative.[10][19]

-

Hydrolysis: Removal of the ester protecting group to yield Telmisartan.[19]

This initial route, while proving the concept, had an overall yield of around 21% over eight steps in the longest sequence.[19]

Modern Synthetic Improvements: The Suzuki Coupling Approach

Modern syntheses have largely moved towards more convergent strategies to improve efficiency and yield. A key innovation has been the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the critical biaryl moiety.[10][19]

A representative modern synthetic workflow is outlined below:

Experimental Protocol: Convergent Synthesis of Telmisartan via Suzuki Coupling

-

Objective: To synthesize Telmisartan using a convergent approach featuring a Suzuki cross-coupling reaction.

-

Key Intermediates:

-

Intermediate A: The bis-benzimidazole core.

-

Intermediate B: A 4'-(hydroxymethyl)phenylboronic acid derivative.

-

-

Methodology:

-

Synthesis of the Bis-Benzimidazole Core (Intermediate A):

-

React 4-amino-3-methylbenzoic acid methyl ester with butyryl chloride.

-

Perform nitration, followed by reduction of the nitro group.

-

Cyclize the resulting diamine in acetic acid to form the first benzimidazole ring.

-

Saponify the methyl ester to the carboxylic acid.

-

Condense the carboxylic acid with N-methyl-1,2-phenylenediamine using a condensing agent like polyphosphoric acid (PPA) to form the bis-benzimidazole core.

-

-

Synthesis of the Biaryl Moiety (Intermediate B via Suzuki Coupling):

-

Couple 4-(hydroxymethyl)phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/water). This key step typically achieves high yields (>90%).[19]

-

Hydrolyze the oxazoline group under acidic conditions to reveal the carboxylic acid.

-

Convert the hydroxymethyl group to a bromomethyl group using a reagent like N-bromosuccinimide (NBS).

-

-

Final Alkylation and Deprotection:

-

Alkylate the bis-benzimidazole core (Intermediate A) with the synthesized biphenylmethyl bromide derivative (from step 2) in the presence of a base like potassium tert-butoxide in a polar aprotic solvent like DMSO.

-

Perform a final hydrolysis step (e.g., with sodium hydroxide solution followed by acidification with acetic acid) to yield the final Telmisartan product.[19]

-

-

Purification: The final product is typically purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile) to obtain a white crystalline powder.[19]

-

The diagram below outlines this improved, convergent synthetic workflow.

digraph "Convergent_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Convergent synthesis workflow for Telmisartan.Beyond Hypertension: Emerging Applications

While the primary application of benzimidazole butanoic acid derivatives like Telmisartan is in treating hypertension and reducing cardiovascular risk, ongoing research is exploring their potential in other therapeutic areas.[14][15] The dual action on both the AT₁ receptor and PPAR-γ suggests potential utility in managing metabolic syndrome and diabetic nephropathies.[14] Furthermore, the benzimidazole scaffold itself continues to be a source of inspiration for the discovery of novel agents targeting cancer, viral infections, and other diseases, ensuring that the legacy of this chemical class will continue to expand.[1][3]

Conclusion